molecular formula C17H12N2O3S B2508076 Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone CAS No. 361167-82-0

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone

Cat. No.: B2508076
CAS No.: 361167-82-0
M. Wt: 324.35
InChI Key: DQKAEQRLMQPXCT-UHFFFAOYSA-N
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Description

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and stringent reaction controls.

Chemical Reactions Analysis

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone involves its interaction with specific molecular targets. The indoline moiety can bind to various receptors, while the nitrobenzo[b]thiophene group can participate in redox reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to Indolin-1-yl(5-nitrobenzo[b]thiophen-2-yl)methanone include other indole derivatives such as:

What sets this compound apart is its unique combination of the indoline and nitrobenzo[b]thiophene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(5-nitro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-17(18-8-7-11-3-1-2-4-14(11)18)16-10-12-9-13(19(21)22)5-6-15(12)23-16/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKAEQRLMQPXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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